molecular formula C13H5F4NO5 B5877790 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid

2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid

Cat. No. B5877790
M. Wt: 331.18 g/mol
InChI Key: JFUPKMUVMNKQBK-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFB or TFBNA and is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

TFB acts as an inhibitor of protein-protein interactions by binding to the surface of proteins and disrupting their interaction with other proteins. The binding of TFB to proteins is reversible, and the potency of inhibition depends on the concentration of TFB and the affinity of the protein for TFB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB depend on the protein or biological process being studied. TFB has been shown to inhibit the interaction of several proteins, including the interaction between the tumor suppressor p53 and its negative regulator MDM2. This inhibition leads to the activation of p53, which plays a crucial role in cell cycle regulation and DNA repair. TFB has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, leading to the activation of NF-κB and the subsequent induction of inflammatory responses.

Advantages and Limitations for Lab Experiments

TFB has several advantages for use in lab experiments. It is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying the mechanism of action of proteins. TFB is also a lead compound for drug discovery, and its unique properties make it an attractive target for the development of novel drugs. However, TFB has some limitations for lab experiments, including its high cost and the need for high-purity TFB for reliable results.

Future Directions

There are several future directions for research on TFB. One area of research is the development of novel drugs based on the structure of TFB. Another area of research is the identification of new protein-protein interactions that can be targeted by TFB. Additionally, the development of new synthesis methods for TFB could lead to more cost-effective production and wider use in scientific research.
Conclusion:
In conclusion, 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid is a unique chemical compound that has gained significant attention in scientific research. Its potent inhibition of protein-protein interactions makes it a valuable tool for studying the mechanism of action of proteins and a lead compound for drug discovery. TFB has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on TFB, including the development of novel drugs and the identification of new protein-protein interactions.

Synthesis Methods

The synthesis of TFB involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 4-nitrophenol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and time to obtain the desired product. The purity of TFB is crucial for its use in scientific research, and several purification methods are employed to ensure high-quality TFB.

Scientific Research Applications

TFB has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein-protein interactions and has been used to study the mechanism of action of several proteins. TFB has also been used as a tool to investigate the role of protein-protein interactions in various biological processes. Additionally, TFB has been used in drug discovery, as it can serve as a lead compound for the development of novel drugs.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F4NO5/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)23-6-3-1-5(2-4-6)18(21)22/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUPKMUVMNKQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C(=C2F)F)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F4NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic Acid

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